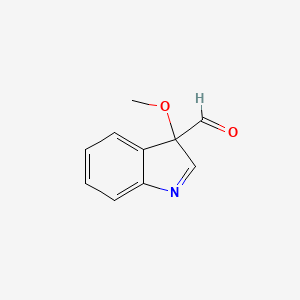

3-Methoxy-3-indolecarboxaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

3-methoxyindole-3-carbaldehyde |

InChI |

InChI=1S/C10H9NO2/c1-13-10(7-12)6-11-9-5-3-2-4-8(9)10/h2-7H,1H3 |

InChI Key |

JHXXXHWAEIUMTJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1(C=NC2=CC=CC=C21)C=O |

Origin of Product |

United States |

Synthetic Methodologies for Methoxyindolecarboxaldehyde Derivatives

Classical Approaches in Methoxyindolecarboxaldehyde Synthesis

Traditional methods for the synthesis of indole-3-carboxaldehydes, including those with methoxy (B1213986) substituents, have been well-established for decades. These approaches often involve electrophilic substitution reactions on the electron-rich indole (B1671886) nucleus.

Vilsmeier-Haack Formylation in the Context of Methoxyindoles

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. sid.irorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). nih.govwikipedia.orgjk-sci.comsciencemadness.org

The mechanism involves the formation of a chloroiminium ion, also known as the Vilsmeier reagent, from DMF and POCl₃. wikipedia.orgyoutube.com This electrophilic species then attacks the electron-rich C3 position of the indole ring. youtube.com The resulting intermediate is then hydrolyzed during workup to yield the desired indole-3-carboxaldehyde (B46971). wikipedia.org The regioselectivity for the C3 position is driven by the higher electron density at this position in the indole nucleus. youtube.com

For methoxyindoles, the presence of the electron-donating methoxy group further activates the indole ring towards electrophilic attack, making the Vilsmeier-Haack reaction a particularly effective method. The reaction is generally high-yielding and uses readily available and inexpensive reagents. orgsyn.org For instance, various substituted indole-3-carboxaldehydes have been synthesized with high yields using this method. google.com

| Reactant | Reagents | Product | Yield | Reference |

| o-Methylaniline | DMF, Vilsmeier reagent | 3-Indole-carboxaldehyde | 96% | google.com |

| 2,5-Dimethyl-aniline | DMF, Vilsmeier reagent | 6-Methyl-1H-indole-3-carbaldehyde | 89% | google.com |

| 4-Chloro-2-methyl-aniline | DMF, Vilsmeier reagent | 5-Chloro-1H-indole-3-carbaldehyde | Not specified | google.com |

Sommelet-Hauser Rearrangement and Related Formylation Strategies

The Sommelet-Hauser rearrangement is a nih.govacs.org-sigmatropic rearrangement of certain benzyl (B1604629) quaternary ammonium (B1175870) salts, typically mediated by a strong base like sodium amide. wikipedia.orgchemistry-reaction.com While not a direct formylation method, it can be adapted to introduce a functionalized carbon at the ortho position of a benzyl group. In the context of indoles, this rearrangement has been observed under specific conditions, leading to substitution at the C4 position. semanticscholar.org

The mechanism involves the deprotonation of a benzylic proton to form an ylide, which then undergoes a nih.govacs.org-sigmatropic shift. wikipedia.org For indolic systems, this requires a dearomatization of the pyrrole (B145914) ring. semanticscholar.org While less common than direct formylation methods for preparing indole aldehydes, related strategies can be synthetically useful. For example, a modified Sommelet reaction on gramine (B1672134) (an indole derivative) has been used to prepare indole-3-aldehyde. orgsyn.orgekb.eg

Oxidative Decarboxylation Pathways

Oxidative decarboxylation provides an alternative route to indole aldehydes. This method typically starts from an indole-carboxylic acid, which is then decarboxylated to form the corresponding aldehyde. For instance, indole-2-carboxylic acid can be heated above its melting point to induce decarboxylation to indole. researchgate.net While direct decarboxylation of indole-3-carboxylic acid to the aldehyde is not straightforward, related multistep sequences can achieve this transformation.

One approach involves the conversion of indole-2-methanol, obtained from the reduction of indole-2-carboxylic acid ester, to indole-2-carboxaldehyde via oxidation. orgsyn.org Another strategy is the copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids, which, while not a formylation, demonstrates the reactivity of the carboxyl group. organic-chemistry.org In the biosynthesis of indole derivatives in plants, aldehyde oxidases are involved in the conversion of indole-3-carbaldehyde to indole-3-carboxylic acid, highlighting the biological relevance of this oxidative relationship. nih.gov

Grignard Reaction-Based Synthetic Routes

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. youtube.comyoutube.com It can be utilized to prepare indole-3-carboxaldehyde, though it is not a direct formylation of the indole ring itself. orgsyn.orgekb.eg A common approach involves the reaction of an indolyl Grignard reagent with a formylating agent.

However, the reaction of Grignard reagents with indole-3-carboxaldehyde can sometimes lead to unexpected products. Instead of the expected alcohol from the addition of the Grignard reagent to the aldehyde, bis(indolyl)methane derivatives have been observed. thieme-connect.com This unusual reactivity has been applied to the synthesis of the antibiotic turbomycin B. thieme-connect.com The substrate scope for this specific transformation appears to be limited to indole-3-carboxaldehyde derivatives and Grignard reagents with methyl and aryl substituents. thieme-connect.com

Modern Catalytic Approaches for Methoxyindolecarboxaldehyde Formation

In recent years, modern catalytic methods have emerged as powerful tools for the synthesis of complex molecules, offering advantages in terms of efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed C-H Functionalization Strategies

Palladium-catalyzed C-H functionalization has become a prominent strategy for the direct introduction of functional groups into organic molecules, avoiding the need for pre-functionalized starting materials. nih.govacs.org In the context of indole chemistry, this approach has been used for the arylation and other functionalizations of the indole core.

For indole-3-carboxaldehyde and its derivatives, the formyl group can act as a directing group, guiding the palladium catalyst to functionalize a specific C-H bond. nih.govacs.org For instance, Pd(II)-catalyzed C-H arylation of free (NH) indoles bearing a formyl group at the C3-position has been shown to result in C4-arylation. nih.govacs.org This methodology allows for the construction of more complex indole scaffolds.

Furthermore, palladium catalysis can be involved in domino reactions. For example, a method for the synthesis of bis(indolyl)methanes from indole-carboxylic acids and benzyl alcohols involves a palladium-catalyzed domino protocol that includes C3-H bond activation. mdpi.com These modern catalytic methods offer a more atom- and step-economical approach to the synthesis of functionalized methoxyindolecarboxaldehyde derivatives.

Copper-Mediated Formylation Methods

Copper catalysis has emerged as a powerful tool for the C-H functionalization of indoles, providing direct routes to 3-formyl products. These methods offer an alternative to classical name reactions like the Vilsmeier-Haack or Reimer-Tiemann reactions, which can require harsh conditions. researchgate.net

Copper-catalyzed formylation reactions often utilize an inexpensive copper catalyst, an oxidant, and a formyl source. One notable strategy involves the copper(II)-catalyzed annulative formylation of o-alkynylanilines with dimethylformamide (DMF). nih.govrsc.orgrsc.org This one-pot reaction proceeds through a cascade 5-endo-dig cyclization followed by formylation to construct 1,2-disubstituted 3-formyl indoles. nih.govrsc.org The process is tolerant of a broad range of functional groups. nih.govrsc.org DMF serves as the carbon source for the C3 formylation, activated by the Cu(II) catalyst and an oxygen atmosphere. nih.gov

Another approach is the direct C-3 formylation of indole C-H bonds using a copper catalyst, a tertiary amine like tetramethylethylenediamine (TMEDA) as the carbonyl source, and molecular oxygen as a clean oxidant. researchgate.net This method represents a facile procedure for obtaining 3-formylindoles and is complementary to other methods that might use different oxidants like tert-butyl hydroperoxide (TBHP). researchgate.net Similarly, copper has been used to catalyze the C3-formylation of related heterocyclic systems, such as imidazo[1,2-a]pyridines, using dimethyl sulfoxide (B87167) (DMSO) as the formylation reagent and molecular oxygen as the oxidant, highlighting the versatility of this catalytic system. nih.govrsc.org

The choice of catalyst, oxidant, and formyl source is crucial for the success of these reactions. For instance, in the synthesis of multisubstituted indoles, a one-pot approach combining a Chan–Lam N-arylation with an intramolecular cross-dehydrogenative coupling can be promoted by the same copper catalyst, though careful selection of additives and oxidants is essential. nih.gov

| Method | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Annulative Formylation | Cu(II) catalyst, DMF, O₂ | One-pot synthesis from o-alkynylanilines; broad substrate scope. | nih.govrsc.orgrsc.org |

| Direct C-H Formylation | Cu catalyst, TMEDA, O₂ | Uses a tertiary amine as the carbonyl source and oxygen as a clean oxidant. | researchgate.net |

| Analogous Heterocycle Formylation | Cu catalyst, DMSO, O₂ | Efficient for C3-formylation of imidazo[1,2-a]pyridines; demonstrates versatility. | nih.govrsc.org |

Green Chemistry Approaches in Methoxyindolecarboxaldehyde Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry approaches have been applied to the synthesis of indolecarboxaldehyde derivatives. These methods aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. nih.gov

Mechanochemistry, which involves solvent-free reactions conducted by milling, represents a significant green alternative to traditional solution-phase synthesis. This technique has been successfully used to prepare N-substituted indole-3-carboxaldehyde oximes, including the 1-methoxy derivative, from the corresponding aldehydes and hydroxylamine (B1172632) hydrochloride. nih.gov The solvent-free, solid-state reaction minimizes risk and environmental impact, with conversions to the oxime being almost complete. nih.gov

Another green strategy involves the use of photocatalysis. A metal- and external oxidant-free protocol has been developed for the direct formylation of indoles using deuterated glyoxylic acid as the formylating agent. nih.gov This reaction proceeds under visible light, with air (O₂) as the terminal oxidant, and is facilitated by an isatin (B1672199) byproduct. It demonstrates high functional group tolerance and allows for high levels of deuterium (B1214612) incorporation. nih.gov

The development of automated and miniaturized synthesis platforms also contributes to greener chemistry by reducing the consumption of resources and the generation of waste. nih.gov Technologies like acoustic droplet ejection (ADE) enable reactions to be screened and optimized on a nanomole scale, accelerating the discovery of efficient synthetic routes with minimal environmental footprint. nih.gov

| Approach | Principle | Example Application | Advantages | Reference |

|---|---|---|---|---|

| Mechanochemistry | Solvent-free reaction via mechanical milling. | Synthesis of 1-methoxyindole-3-carboxaldehyde oxime. | Reduced solvent waste, enhanced safety, high conversion. | nih.gov |

| Organophotoredox Catalysis | Visible-light-mediated, metal-free formylation. | Synthesis of C1-deuterated 3-formylindoles. | Mild conditions, uses air as oxidant, avoids heavy metals. | nih.gov |

| Automated Miniaturized Synthesis | Nanomole-scale reactions using acoustic droplet ejection. | Scouting reaction spaces for Ugi and Fischer indole reactions. | Resource reduction, rapid optimization, less waste. | nih.gov |

Gram-Scale Synthetic Protocols and Optimization

The transition from laboratory-scale synthesis to gram-scale production is a critical step in the practical application of a chemical compound. This scale-up often requires significant optimization to ensure safety, efficiency, and cost-effectiveness.

Protocols for the gram-scale synthesis of indole derivatives have been developed. For example, a robust procedure for the Leimgruber−Batcho indole synthesis was developed for large-scale preparation, utilizing hydrogenation conditions with Rh/C and an iron salt additive. acs.org This highlights the considerations needed for scaling up indole synthesis, including catalyst selection and reaction kinetics. acs.org

More specifically, the gram-scale synthesis of several naturally occurring 7-methoxy-substituted carbazole (B46965) alkaloids has been achieved, starting from 1-benzyl-6-methoxy-1H-indole-2-carbaldehyde. rsc.org This demonstrates that complex molecules derived from methoxyindole aldehydes can be prepared in significant quantities. Furthermore, a procedure for the synthesis of deuterated 1H-indole-3-carboxaldehyde on a multigram scale has been detailed, involving a catalytic Vilsmeier-Haack reaction. orgsyn.org The protocol provides a pure product after filtration and washing, avoiding column chromatography, which is often a bottleneck in large-scale purification. orgsyn.org Optimization of reaction conditions, such as substituent effects on reaction efficiency, is also a key aspect of developing scalable protocols. acs.org

| Target Compound/Derivative | Method | Scale | Key Optimization/Feature | Reference |

|---|---|---|---|---|

| Indole Derivatives | Leimgruber−Batcho Synthesis (Hydrogenation) | 20-L autoclave | Use of Rh/C with iron salt additive; kinetic studies. | acs.org |

| Deuterated 1H-Indole-3-carboxaldehyde | Catalytic Vilsmeier-Haack Reaction | ~2.2 g | Avoidance of column chromatography; purification by filtration. | orgsyn.org |

| 7-Methoxy-Substituted Carbazole Alkaloids | Au-catalyzed cyclization | Gram scale | Starting from a methoxyindole aldehyde precursor. | rsc.org |

Chemical Reactivity and Derivatization of Methoxyindolecarboxaldehyde Derivatives

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

Condensation Reactions for Schiff Base Formation

The condensation of indole-3-carboxaldehyde (B46971) derivatives with primary amines is a well-established method for the synthesis of Schiff bases, also known as imines. wjpsonline.com This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. wjpsonline.com This process is often catalyzed by acid.

A wide variety of amines can be used in this reaction, leading to a diverse range of Schiff base products. For example, novel heterocyclic Schiff bases have been synthesized through the condensation of indole-3-carboxaldehyde with various L-amino acids such as histidine, glutamic acid, aspartic acid, leucine, and valine, as well as with aminophenols. nih.gov Similarly, condensation with 4-amino-1,2,4-triazole (B31798) and thiosemicarbazides has been reported to yield the corresponding Schiff bases. researchgate.netaku.edu.tr

The formation of Schiff bases is a versatile tool for creating complex molecules with potential biological significance. The resulting imine group can be further modified, for instance, through reduction to form secondary amines, or it can be incorporated as a key structural element in larger molecular frameworks. researchgate.net

| Indole-3-carboxaldehyde Derivative | Amine Reactant | Product Type |

| Indole-3-carboxaldehyde | L-Amino Acids (e.g., histidine, leucine) | Heterocyclic Schiff Bases |

| Indole-3-carboxaldehyde | Aminophenols | Heterocyclic Schiff Bases |

| Indole-3-carboxaldehyde | 4-Amino-1,2,4-triazole | Triazole-containing Schiff Base |

| Indole-3-carboxaldehyde | Thiosemicarbazides | Thiosemicarbazone Derivatives |

Knoevenagel Condensation and Related Carbon-Carbon Bond Formations

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com This reaction, a modification of the aldol (B89426) condensation, typically results in the formation of an α,β-unsaturated product after a dehydration step. wikipedia.orgsigmaaldrich.com

In the context of indole-3-carboxaldehyde derivatives, the Knoevenagel condensation provides a route to a variety of vinyl-substituted indoles. The active methylene compound, which possesses two electron-withdrawing groups, is deprotonated by the base to form a nucleophilic carbanion that then attacks the electrophilic carbonyl carbon of the indole-3-carboxaldehyde. wikipedia.org

A notable variation is the Doebner modification, which utilizes pyridine (B92270) as a solvent and is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org This modification often leads to decarboxylation following the condensation, yielding a monocarboxylic acid derivative. wikipedia.org For instance, the reaction of an aldehyde with malonic acid in pyridine results in an α,β-unsaturated carboxylic acid. wikipedia.org

The Knoevenagel condensation has been employed in the synthesis of various indole (B1671886) derivatives. For example, the reaction of 2-(3-formyl-1H-indol-1-yl)-N-arylethanamide derivatives with imidazolidine-2,4-dione proceeds via a Knoevenagel condensation. amazonaws.com

Reductions and Oxidations at the Aldehyde Functional Group

The aldehyde functional group of indole-3-carboxaldehyde derivatives is readily susceptible to both reduction and oxidation, providing access to a range of important related compounds.

Reduction: The aldehyde can be easily reduced to the corresponding primary alcohol, indole-3-methanol. This transformation can be achieved using a variety of reducing agents.

Oxidation: Conversely, the aldehyde group can be oxidized to a carboxylic acid, yielding indole-3-carboxylic acid. wikipedia.org This oxidation is a common transformation in the metabolism of tryptophan, a precursor to indole-3-carboxaldehyde. nih.gov In Arabidopsis, the enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) is involved in the oxidation of indole-3-carbaldehyde (ICHO) to indole-3-carboxylic acid (ICOOH). nih.gov

These reduction and oxidation reactions are fundamental for interconverting different oxidation states of the C3-substituent, enabling the synthesis of a wider range of indole derivatives.

Indole Ring Functionalization and Derivatization

Beyond the reactivity of the aldehyde group, the indole ring itself offers multiple sites for functionalization. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic attack, particularly at the C2 and C3 positions. researchgate.net Furthermore, the nitrogen atom of the indole ring can be readily alkylated or acylated. researchgate.net

N-Alkylation and N-Acylation of the Indole Nitrogen

The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile, readily undergoing alkylation and acylation reactions. researchgate.net

N-Alkylation: This reaction involves the introduction of an alkyl group onto the indole nitrogen. It is typically achieved by treating the indole derivative with an alkyl halide in the presence of a base. The base deprotonates the N-H group, generating an indolide anion which then acts as a nucleophile. nih.gov For example, N-alkylation of 3-nitroindoles with para-quinone methides has been achieved using potassium carbonate as the base. nih.gov Iron-catalyzed N-alkylation of indolines with alcohols has also been reported, which can be followed by oxidation to yield N-alkylated indoles. nih.gov

N-Acylation: Similarly, an acyl group can be introduced onto the indole nitrogen through reaction with an acylating agent such as an acyl chloride or an acid anhydride, often in the presence of a base. For instance, N-acylation of indole-3-carboxaldehyde with chloroacetyl chloride in the presence of triethylamine (B128534) has been used to synthesize 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde. derpharmachemica.com

These N-functionalization reactions are crucial for modifying the electronic properties of the indole ring and for introducing a variety of substituents that can influence the biological activity and physical properties of the resulting molecules.

| Indole Derivative | Reagent | Reaction Type | Product |

| 3-Nitroindole | para-Quinone methide / K₂CO₃ | N-Alkylation | N-Diarylmethylindole derivative |

| Indoline | Alcohol / Iron catalyst | N-Alkylation | N-Alkylated indoline |

| Indole-3-carboxaldehyde | Chloroacetyl chloride / Triethylamine | N-Acylation | 1-(2-Chloroacetyl)-1H-indole-3-carboxaldehyde |

C-H Arylation and Alkenylation Reactions on the Indole Core

Direct functionalization of the C-H bonds of the indole ring represents an efficient and atom-economical approach to introduce aryl and alkenyl groups. These reactions are typically catalyzed by transition metals.

C-H Arylation: This involves the coupling of an indole derivative with an aryl halide or a related aryl source. Mechanochemical methods using 3d transition metals and zero-valent magnesium have been developed for the regioselective arylation of indoles. nih.gov Nickel-catalyzed C-H arylation of imidazoles with phenol (B47542) derivatives has also been reported, a strategy that could potentially be applied to indoles. nagoya-u.ac.jp

C-H Alkenylation: Similar to arylation, alkenyl groups can be introduced directly onto the indole core. Nickel catalysis has been shown to be effective for the C-H alkenylation of imidazoles using enol derivatives as coupling partners, suggesting a possible route for indole functionalization. nagoya-u.ac.jp Para-selective alkenylation of monosubstituted arenes has been achieved using a transient mediator, a strategy that could be adapted for indole derivatives. rsc.org

These C-H functionalization reactions provide powerful tools for the late-stage modification of complex indole-containing molecules, allowing for the rapid generation of analogues with diverse substitution patterns.

Cycloaddition Reactions Involving Methoxyindolecarboxaldehyde Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of indole derivatives, the indole nucleus or a side chain derived from it can participate as a component in these reactions, leading to the formation of polycyclic systems. uchicago.eduyoutube.com While direct cycloaddition to the aromatic indole core is challenging, derivatives prepared from indole-3-carboxaldehydes can readily undergo such transformations.

A notable example is the dearomative (4+3) cycloaddition reaction. nih.gov In this process, a 3-alkenylindole, which can be synthesized from an indole-3-carboxaldehyde, reacts with an oxyallyl cation generated in situ. This reaction furnishes cyclohepta[b]indoles, which are seven-membered rings fused to the indole core. nih.gov These structures are found in various bioactive natural products, including the pentacyclic ambiguine (B12290726) alkaloids. nih.gov The reaction generally proceeds with high diastereoselectivity. nih.gov While the direct use of 3-methoxy-3-indolecarboxaldehyde is not explicitly detailed, its derivatives fit the substrate profile for these powerful ring-forming strategies. Another important class of reactions is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, which is a common method for synthesizing five-membered heterocyclic rings. uchicago.eduyoutube.com

| Reaction Type | Indole Reactant | Reagent | Product Skeleton | Significance |

| (4+3) Cycloaddition | 3-Alkenylindoles | Oxyallyl Cations | Cyclohepta[b]indole | Access to complex alkaloid cores like ambiguines. nih.gov |

| (3+2) Cycloaddition | Alkenes/Alkynes | 1,3-Dipoles (e.g., Nitrones, Azides) | Five-membered heterocycles | Fundamental method for heterocycle synthesis. uchicago.eduyoutube.com |

Formation of Complex Heterocyclic Systems

The strategic use of this compound and related compounds as building blocks allows for the synthesis of a wide range of complex heterocyclic systems. These scaffolds are often found in pharmacologically active molecules and natural products.

Synthesis of Indole Alkaloid Analogues

Indole-3-carboxaldehyde is a crucial precursor for the synthesis of numerous biologically active indole alkaloids. chemdad.com It serves as a foundational component for constructing more elaborate structures through various synthetic routes.

Phytoalexins: These are antimicrobial secondary metabolites produced by plants in response to stress. The cruciferous phytoalexins, such as cyclobrassinin, often feature an indole core. Indole-3-carboxaldehyde is a key intermediate in the laboratory synthesis of these defense compounds. chemdad.com

Bis(indole) Alkaloids: Certain marine natural products, like rhopaladines A–D isolated from tunicates, are bis(indole) alkaloids. The synthesis of rhopaladines C and D has been achieved starting from indole-3-carboxaldehyde derivatives. chemdad.com

Carbazole (B46965) Alkaloids: The synthesis of 1-oxygenated carbazole alkaloids such as mukonine (B1238799) and clausine E involves a Stobbe condensation between 1H-indole-3-carboxaldehyde and dimethyl succinate. chemdad.com

A common strategy for building alkaloid frameworks is the Pictet-Spengler reaction, which involves the condensation of a tryptamine (B22526) with an aldehyde or ketone followed by cyclization. researchgate.netnih.gov While this reaction typically uses tryptamine, multi-step syntheses originating from indole-3-carboxaldehyde can generate the necessary precursors for constructing complex alkaloid analogues. researchgate.net For instance, 3-(2'-nitrovinyl)indoles, prepared by condensing indole-3-aldehydes with nitroparaffins, can be reduced to the corresponding tryptamines, which are then used in subsequent alkaloid syntheses. researchgate.net

| Alkaloid Class | Starting Material/Intermediate | Key Reaction | Example Alkaloid |

| Phytoalexins | Indole-3-carboxaldehyde | Multi-step synthesis | Cyclobrassinin chemdad.com |

| Bis(indole) Alkaloids | Indole-3-carboxaldehyde | Multi-step synthesis | Rhopaladin C, Rhopaladin D chemdad.com |

| Carbazole Alkaloids | 1H-Indole-3-carboxaldehyde | Stobbe Condensation | Mukonine, Clausine E chemdad.com |

| Tryptamines | Indole-3-carboxaldehyde | Condensation, Reduction | Substituted Tryptamines researchgate.net |

Construction of Quinazolinone and Carboline Derivatives

Carboline Derivatives: β-Carbolines are a prominent class of indole alkaloids with a tricyclic pyrido[3,4-b]indole structure, known for a wide range of biological activities. nih.govanalis.com.my The most common route to the β-carboline skeleton is the Pictet-Spengler reaction, which condenses L-tryptophan or a tryptamine derivative with an aldehyde. nih.govmdpi.combeilstein-journals.org Subsequent oxidation is often required to form the aromatic pyridine ring. mdpi.com 3-Formyl-β-carbolines are themselves versatile precursors for further functionalization. beilstein-journals.org

Another related structure, the γ-carboline (pyrido[4,3-b]indole), can also be synthesized from indole aldehyde precursors. For example, indole-2-carbaldehyde derivatives react with N-arylideneglycinates in a base-catalyzed process. nih.gov The reaction proceeds through the formation of an imine, followed by an electrophilic aromatic substitution at the C-3 position of the indole nucleus to construct the fused pyridine ring. nih.gov

Quinazolinone Derivatives: The quinazolinone scaffold is another important heterocycle in medicinal chemistry. nih.gov While the direct synthesis from an indole aldehyde is not a standard method, indole moieties can be incorporated into quinazolinone structures to create hybrid molecules. The typical synthesis of the quinazolinone ring involves precursors like anthranilic acid. nih.gov However, complex derivatives can be formed by linking an indole-containing fragment to the quinazolinone core, often at the N-3 position. For instance, various 3-substituted quinazolin-4(3H)-ones have been synthesized where the substituent is a complex heterocyclic or aryl group, demonstrating the possibility of incorporating an indole unit through multi-step synthetic sequences. nih.gov

Preparation of Hydantoin (B18101) and Thiohydantoin Derivatives

Hydantoin Derivatives: Hydantoins (imidazolidine-2,4-diones) are a well-known class of heterocyclic compounds with significant pharmacological applications. researchgate.net Aldehydes are key starting materials for creating substituted hydantoins. One powerful method for incorporating an indole aldehyde into a hydantoin structure is through condensation. For example, 5-benzylidene hydantoin is readily prepared by reacting benzaldehyde (B42025) with hydantoin. google.com Similarly, indole-3-carboxaldehyde can be condensed at the C-5 position of the hydantoin ring.

A more recent approach involves the C-amidoalkylation of indoles with 5-hydroxy-1-phenylimidazolidin-2-one. mdpi.com This reaction, catalyzed by a Lewis acid like boron trifluoride etherate, forms a direct C-C bond between the C-3 position of the indole and the C-5 position of the hydantoin precursor, yielding 3-(2-oxoimidazolidin-5-yl)indole hybrids. mdpi.com

Thiohydantoin Derivatives: Thiohydantoins, which are sulfur analogues of hydantoins, also possess a broad spectrum of biological activities. jchemrev.comineosopen.org Similar to hydantoins, the C-5 position of the 2-thiohydantoin (B1682308) ring is nucleophilic and can be functionalized via condensation with aldehydes. A common reaction involves the condensation of a 2-thiohydantoin with an aromatic aldehyde, such as piperonal, to yield a 5-substituted derivative. jchemrev.com This provides a direct route to link the indole-3-carboxaldehyde scaffold to the thiohydantoin ring. The synthesis of 1,3-disubstituted-2-thiohydantoin analogues has also been reported as a strategy for developing new anti-inflammatory agents. nih.gov

| Heterocycle | Precursor Derived from Indole Aldehyde | Key Reaction | Product Type |

| Hydantoin | Indole-3-carboxaldehyde | Condensation with Hydantoin | 5-(Indol-3-ylmethylene)hydantoin google.com |

| Hydantoin | Indole | Amidoalkylation with Hydroxy-imidazolidinone | 3-(2-Oxoimidazolidin-5-yl)indole mdpi.com |

| Thiohydantoin | Indole-3-carboxaldehyde | Condensation with Thiohydantoin | 5-(Indol-3-ylmethylene)-2-thiohydantoin jchemrev.com |

Spectroscopic and Computational Characterization of Methoxyindolecarboxaldehyde Derivatives

Advanced Spectroscopic Analysis

Spectroscopic methods are indispensable tools for probing the molecular structure of 3-methoxy-3-indolecarboxaldehyde. Each technique offers unique insights into different aspects of the compound's physical and chemical nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For derivatives of indole-3-carboxaldehyde (B46971), ¹H and ¹³C NMR spectra provide definitive information about the position of substituents on the indole (B1671886) ring. rsc.orgchemicalbook.com

In ¹H NMR spectra of indole-3-carboxaldehyde derivatives, the chemical shifts of the protons are influenced by the electronic environment created by the substituents. rsc.org For instance, the proton of the aldehyde group (CHO) typically appears as a singlet at a downfield chemical shift, often around 10.0 ppm. rsc.org The protons on the indole ring exhibit characteristic coupling patterns that help in their assignment.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shift of the carbonyl carbon in the aldehyde group is typically observed in the range of 184-185 ppm. rsc.org The carbons of the indole ring also show distinct signals that are sensitive to the nature and position of substituents. For example, the presence of a methoxy (B1213986) group (-OCH₃) will cause a significant downfield shift for the carbon atom to which it is attached, typically appearing around 55-56 ppm. rsc.orgresearchgate.net The analysis of both ¹H and ¹³C NMR data, often aided by two-dimensional techniques like HMQC and HMBC, allows for the unambiguous assignment of all proton and carbon signals, thus confirming the molecular structure. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Substituted Indole-3-carboxaldehydes.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde H | ~10.0 | - |

| Aldehyde C | - | ~184-185 |

| Methoxy H | ~3.9 | - |

| Methoxy C | - | ~55-56 |

| Indole Ring H | ~7.0-8.5 | - |

| Indole Ring C | - | ~110-140 |

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific substitution pattern.

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and to deduce the structural formula of a compound by analyzing its fragmentation pattern. scirp.orgresearchgate.net For this compound, electron impact (EI) mass spectrometry typically reveals a prominent molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. acs.orgnist.gov

The fragmentation of indole derivatives under mass spectrometric conditions often follows characteristic pathways. scirp.orgresearchgate.net A common fragmentation involves the loss of a hydrogen atom from the molecular ion, resulting in an [M-1]⁺ peak. libretexts.org Another significant fragmentation pathway for indole-3-carboxaldehyde derivatives is the loss of the formyl group (CHO), leading to a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M-29]⁺. libretexts.org In the case of this compound, the loss of the methoxy group (-OCH₃) as a radical would produce a fragment at [M-31]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition with high accuracy. rsc.org

Table 2: Common Fragmentation Patterns in the Mass Spectrum of Methoxyindolecarboxaldehyde Derivatives.

| Fragment Ion | Description |

|---|---|

| M⁺ | Molecular Ion |

| [M-1]⁺ | Loss of a hydrogen atom |

| [M-29]⁺ | Loss of the formyl group (CHO) |

In the IR spectrum of this compound, the most prominent absorption bands are associated with the stretching vibrations of the carbonyl (C=O) and C-H bonds. The C=O stretching vibration of the aldehyde group typically appears as a strong band in the region of 1650-1700 cm⁻¹. researchgate.netresearchgate.net The stretching vibrations of the aromatic C-H bonds of the indole ring and the aliphatic C-H bonds of the methoxy group are observed in the range of 3100-3000 cm⁻¹ and 3000-2800 cm⁻¹, respectively. docbrown.info The C-O stretching vibration of the ether linkage in the methoxy group gives rise to a characteristic band around 1250-1050 cm⁻¹. docbrown.info

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The vibrational modes observed in both IR and Raman spectra can be assigned to specific bond stretching and bending motions within the molecule, further confirming its structure. tsijournals.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aldehyde) | Stretching | 2850-2750 |

| C=O (aldehyde) | Stretching | 1650-1700 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-O (ether) | Stretching | 1250-1050 |

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, which arise from π-π* transitions within the indole chromophore. nih.gov

For 3-indolecarboxaldehyde derivatives, the absorption maxima (λ_max) are influenced by the nature and position of substituents on the indole ring. core.ac.uk The presence of an electron-withdrawing group like the aldehyde at the 3-position and an electron-donating group like the methoxy group can cause a shift in the absorption bands compared to unsubstituted indole. core.ac.uk Generally, electron-donating groups cause a bathochromic (red) shift, while electron-withdrawing groups can cause either a bathochromic or hypsochromic (blue) shift depending on their position. core.ac.uk The solvent polarity can also affect the position of the absorption bands. nih.govcore.ac.uk

Table 4: Typical UV-Visible Absorption Maxima for Indole Derivatives.

| Compound | Solvent | λ_max (nm) |

|---|---|---|

| Indole | Cyclohexane | ~270, ~280, ~288 |

| Indole-3-carboxaldehyde | Ethanol | ~245, ~260, ~300 |

Note: The specific λ_max values for this compound would depend on the position of the methoxy group and the solvent used.

Theoretical and Computational Chemistry Investigations

Computational chemistry provides a powerful theoretical framework to complement experimental data and to gain a deeper understanding of the electronic structure and reactivity of molecules like this compound.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. chemrxiv.orgniscpr.res.in DFT calculations can provide valuable information about the optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO) of this compound. researchgate.net

The calculated optimized geometry from DFT can be compared with experimental data from X-ray crystallography to validate the computational model. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting its reactivity towards electrophiles and nucleophiles. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters for understanding the electronic transitions and chemical reactivity. mdpi.com The HOMO-LUMO energy gap is related to the molecule's stability and its UV-Visible absorption properties. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of absorption. chemrxiv.org DFT calculations can also be used to simulate spectroscopic data, such as IR and NMR spectra, which can aid in the interpretation of experimental results. tsijournals.comresearchgate.net

Table 5: Compound Names Mentioned in the Article.

| Compound Name |

|---|

| This compound |

| Indole-3-carboxaldehyde |

| Indole |

| ¹Lₐ |

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and chemical reactivity of a molecule. nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the energies of these orbitals and predict the reactivity of molecules. nih.govresearchgate.net For indole derivatives, the distribution of HOMO and LUMO orbitals often localizes on specific parts of the molecule, indicating the most probable sites for electrophilic and nucleophilic attacks. nih.gov

For instance, in a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO orbitals were found to be localized mainly on the sulfur and nitrogen atoms, while the LUMO was distributed over the benzene (B151609) ring, indicating the flow of charge within the molecule. nih.gov The HOMO-LUMO energy gap for this molecule was calculated to be low, suggesting high chemical reactivity and polarizability. nih.gov

Global reactivity descriptors, which provide a quantitative measure of reactivity, can be derived from HOMO and LUMO energies. These include:

Ionization Potential (I) : I ≈ -EHOMO

Electron Affinity (A) : A ≈ -ELUMO

Chemical Hardness (η) : η = (I - A) / 2

Chemical Softness (S) : S = 1 / η

Electronegativity (χ) : χ = (I + A) / 2

Chemical Potential (μ) : μ = -χ

Electrophilicity Index (ω) : ω = μ² / (2η)

A lower chemical hardness and a higher negative chemical potential value indicate that a molecule is soft and has high polarizability. nih.gov These parameters are valuable for comparing the reactivity of different substituted indole derivatives.

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Indole Derivative This table presents example data based on computational studies of related compounds to illustrate the typical values and parameters discussed.

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.25 | Electron-donating ability |

| ELUMO | -1.89 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.36 | Chemical reactivity and stability |

| Chemical Hardness (η) | 2.18 | Resistance to change in electron distribution |

| Chemical Potential (μ) | -4.07 | Tendency of electrons to escape |

| Electrophilicity Index (ω) | 3.80 | Propensity to accept electrons |

Source: Values are representative and compiled from findings in studies on similar heterocyclic compounds. nih.govnih.govmaterialsciencejournal.org

Non-Linear Optical (NLO) Properties Prediction and Analysis

Non-linear optical (NLO) materials have garnered significant attention for their potential applications in photonics, telecommunications, and optical data processing. arxiv.orguobasrah.edu.iq Organic molecules, particularly those with extended π-conjugated systems, are promising candidates for NLO materials. arxiv.org Indole and its derivatives are attractive in this regard due to the presence of a π-conjugated system. arxiv.orguobasrah.edu.iq

The NLO response of a molecule is characterized by its hyperpolarizability (β), a measure of how the molecule's dipole moment changes in the presence of a strong electric field, such as that from a laser. arxiv.org Computational quantum chemical methods are powerful tools for predicting the NLO properties of molecules. researchgate.net High values for dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) suggest good NLO behavior. arxiv.orgresearchgate.net

For a material to exhibit NLO activity, it must be non-centrosymmetric. arxiv.org The introduction of electron-donating and electron-accepting groups at different positions on the indole ring can enhance the intramolecular charge transfer (ICT), leading to a larger hyperpolarizability. researchgate.net The methoxy group (-OCH₃) is an electron-donating group, and the carboxaldehyde group (-CHO) is an electron-withdrawing group. Their presence on the indole scaffold is expected to enhance NLO properties.

Computational studies on indole-7-carboxaldehyde (B17374) have shown that it possesses a significant dipole moment, linear polarizability, and first-order hyperpolarizability, suggesting its potential as an NLO material. arxiv.org The calculated values for this molecule were found to be significantly higher than those of urea, a standard inorganic NLO material. arxiv.org The small energy gap between the HOMO and LUMO in such molecules facilitates intramolecular charge transfer, which is a key factor for a strong NLO response. researchgate.net

Table 2: Calculated NLO Properties for an Indole Derivative (Illustrative Example) This table provides representative data for NLO properties based on computational studies of indole derivatives like Indole-7-carboxyldehyde. arxiv.org

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 1.88 | Debye |

| Linear Polarizability (α) | 17.36 x 10-24 | esu |

| First Order Hyperpolarizability (β) | 3.96 x 10-30 | esu |

Source: Data based on computational analysis of Indole-7-carboxyldehyde. arxiv.org

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanistic pathways of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers that are often difficult to observe experimentally. nih.govcopernicus.org For indole derivatives, computational studies have been instrumental in understanding their synthesis and reactivity.

One area where computational modeling has been applied is in the study of nucleophilic substitution reactions. For example, 1-methoxyindole-3-carbaldehyde (B1618907) has been shown to act as a versatile electrophile, reacting regioselectively at the 2-position with various nucleophiles. researchgate.net Computational studies can model the reaction pathway, identifying the transition state structures and calculating the activation energies, thereby explaining the observed regioselectivity. It is proposed that in the presence of an electron-withdrawing group at the 3-position, the 1-methoxy group can act as a leaving group during nucleophilic attack at the C2 position. researchgate.net A possible mechanism involves the nucleophilic attack at the 2-position, followed by the elimination of the methoxy group to yield the 2-substituted indole-3-carbaldehyde. researchgate.netcore.ac.uk

Computational studies have also been used to explore the reactivity of "indolynes," which are highly reactive intermediates derived from indoles. nih.gov These studies help predict the regioselectivity of nucleophilic additions to unsymmetrical indolynes by calculating the distortion energies of the intermediates. nih.gov

Furthermore, the atmospheric oxidation mechanisms of indole initiated by radicals like •OH and •Cl have been investigated using quantum chemical calculations and kinetic modeling. copernicus.org These studies map out the potential energy surfaces for various reaction pathways, including addition and hydrogen abstraction, and identify the most favorable reaction channels and the subsequent products formed. copernicus.org Such computational work is crucial for understanding the atmospheric fate of indole compounds. copernicus.org

Role of Methoxyindolecarboxaldehyde Derivatives in Biosynthesis and Natural Product Chemistry

Occurrence and Isolation from Natural Sources

The distribution of methoxyindolecarboxaldehyde and its related structures spans terrestrial and marine environments, where they are synthesized by a variety of organisms.

Indole-3-carboxaldehyde (B46971) (ICHO) derivatives are well-documented secondary metabolites in cruciferous plants, where they function as key components of the plant's innate immune system. nih.govresearchgate.net In plants like Arabidopsis thaliana, these compounds, alongside other indolic molecules such as camalexin (B168466), are synthesized in response to stress or pathogen attack, acting as phytoalexins—antimicrobial compounds that accumulate at the site of infection. nih.govnih.govmdpi.com

Research has shown that the accumulation of these indolic phytoalexins is a crucial defense mechanism against bacterial and fungal infections. nih.gov The biosynthesis of these compounds originates from the amino acid tryptophan. nih.govresearchgate.net In Arabidopsis, upon pathogen challenge or treatment with elicitors like silver nitrate (B79036), there is a significant accumulation of ICHO and indole-3-carboxylic acid (ICOOH) derivatives. nih.gov Comprehensive metabolite profiling has identified major derivatives, including glucose conjugates of 5-hydroxyindole-3-carbaldehyde and 6-hydroxyindole-3-carboxylic acid. nih.govresearchgate.net The total amount of these ICHO/ICOOH derivatives can be comparable to that of the well-known phytoalexin camalexin, highlighting their importance in plant defense. nih.gov

While direct isolation of 3-methoxy-3-indolecarboxaldehyde from plants is less commonly reported than its hydroxylated or non-methoxylated parent compounds, various methoxylated indole (B1671886) phytoalexins, such as 6-methoxycamalexin, have been identified, suggesting that the enzymatic machinery for methoxylation of the indole ring is present within these plant families. researchgate.net

Table 1: Selected Indole-3-Carboxaldehyde Derivatives in Plants

| Compound/Derivative | Plant Source (Example) | Role | Citation |

|---|---|---|---|

| Indole-3-carbaldehyde (ICHO) | Arabidopsis thaliana | Phytoalexin precursor, defense signaling | nih.govebi.ac.uk |

| 5-Hydroxyindole-3-carbaldehyde | Arabidopsis thaliana | Phytoalexin (often as glucose conjugate) | nih.govresearchgate.net |

| Indole-3-carboxylic acid (ICOOH) | Arabidopsis thaliana | Phytoalexin (often as glucose conjugate) | nih.govresearchgate.net |

| 6-Hydroxyindole-3-carboxylic acid | Arabidopsis thaliana | Phytoalexin (often as glucose conjugate) | nih.govresearchgate.net |

Microorganisms are a rich source of bioactive natural products, including indole derivatives. Some microbes can synthesize these compounds de novo, while others perform biotransformation of precursors. Indole-3-carboxaldehyde itself has been identified as a significant metabolite in certain bacteria. ebi.ac.uk

A notable example is the marine bacterium Marinomonas sp., which produces indole-3-carboxaldehyde. ebi.ac.uk This compound was identified as the active principle responsible for inhibiting biofilm formation in the pathogenic bacterium Vibrio cholerae. ebi.ac.uk This discovery underscores the role of such metabolites in microbial competition and communication. The production of indole-3-carboxaldehyde by Marinomonas suggests a defined biosynthetic pathway within this bacterium, likely also originating from tryptophan, a common precursor for indole compounds.

The study of microbial communities reveals that interspecies interactions can stimulate the production of a diverse array of secondary metabolites that are not observed when the microbes are grown in isolation. nih.gov This phenomenon, driven by chemical signaling and competition, suggests that many microbial pathways for natural products, potentially including novel methoxyindolecarboxaldehyde derivatives, remain to be discovered through co-cultivation and advanced metabolomic techniques. nih.govnih.gov

The marine environment is a vast reservoir of unique chemical structures, and marine organisms have yielded a plethora of bioactive compounds. Indole alkaloids are frequently isolated from marine invertebrates and microorganisms. Specifically, indole-3-carboxaldehyde has been identified as a metabolite produced by the marine bacterium Marinomonas sp. ebi.ac.uk Its role as an anti-biofilm agent against the cholera pathogen Vibrio cholerae highlights its ecological significance in marine microbial communities. ebi.ac.uk While the focus of this finding was on the parent compound, the presence of indole-3-carboxaldehyde in a marine bacterium opens the possibility for the existence of related, structurally diverse analogues, including methoxylated forms, in other marine microbes.

Enzymatic Pathways and Regulatory Mechanisms in Biosynthesis

The biosynthesis of indole-3-carboxaldehyde derivatives in plants, particularly in the model organism Arabidopsis thaliana, has been significantly elucidated. The pathway is intricately linked with the biosynthesis of other important indolic compounds, including the phytoalexin camalexin and the plant hormone auxin.

The core pathway begins with the amino acid tryptophan, which is converted to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes CYP79B2 and CYP79B3. nih.gov IAOx is a critical branch point, leading to the formation of indole glucosinolates, camalexin, and the ICHO/ICOOH derivatives. nih.govresearchgate.netnih.gov For the synthesis of ICHO, IAOx is further converted to indole-3-acetonitrile (B3204565) (IAN). nih.govresearchgate.net

A key enzyme in this pathway is the cytochrome P450 CYP71B6, which has been shown to efficiently convert IAN into both ICHO and ICOOH, releasing cyanide in the process. nih.govresearchgate.net Another crucial enzyme is ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1), which is responsible for the oxidation of ICHO to its corresponding carboxylic acid, ICOOH. nih.govresearchgate.net

The regulation of this pathway is tightly controlled, especially upon pathogen induction. The genes encoding key enzymes like CYP71B6 and AAO1 are transcriptionally co-expressed with camalexin biosynthetic genes, suggesting a coordinated regulatory network for indolic phytoalexin production. nih.gov This coordinated response ensures that the plant can mount a robust chemical defense against invading pathogens. The regulation also involves systemic signaling, where infection in one part of the plant can trigger the accumulation of defensive indolics, including ICHO, in distant, uninfected tissues as part of Systemic Acquired Resistance (SAR). ebi.ac.uk

Table 2: Key Enzymes in the Biosynthesis of Indole-3-Carboxaldehyde Derivatives in Arabidopsis

| Enzyme | Abbreviation | Function | Citation |

|---|---|---|---|

| Cytochrome P450 79B2/79B3 | CYP79B2/CYP79B3 | Converts Tryptophan to Indole-3-acetaldoxime (IAOx) | nih.gov |

| Cytochrome P450 71B6 | CYP71B6 | Converts Indole-3-acetonitrile (IAN) to ICHO and ICOOH | nih.govresearchgate.net |

Chemical Ecology and Inter-Species Interactions Mediated by Methoxyindolecarboxaldehydes

Chemical ecology is the study of chemical signals that mediate interactions between organisms. nih.gov Indole-3-carboxaldehyde and its derivatives are significant players in these interactions, acting as signaling molecules and defensive agents.

In plants, the production of these compounds as phytoalexins is a direct response to microbial pathogens, representing a classic example of a defense-oriented inter-species interaction. nih.govnih.gov The accumulation of ICHO derivatives helps the plant resist infection. Furthermore, the involvement of these compounds in Systemic Acquired Resistance (SAR) shows that they are part of a plant-wide communication system to prepare for future attacks. ebi.ac.uk

In the microbial world, the production of indole-3-carboxaldehyde by Marinomonas sp. and its ability to inhibit biofilm formation in Vibrio cholerae is a clear instance of allelopathy—the chemical inhibition of one organism by another. ebi.ac.uk Biofilms are critical for the lifecycle and pathogenicity of many bacteria, and by disrupting their formation, Marinomonas can gain a competitive advantage for resources and space. ebi.ac.uk Such interactions, mediated by secreted metabolites, are fundamental in shaping the structure and function of microbial communities. nih.govnih.gov These chemical dialogues can be highly specific and complex, often triggering differential gene expression and metabolite production in the interacting partners. nih.gov

Mechanistic Studies of Reactions Involving Methoxyindolecarboxaldehyde Derivatives

Exploration of Reaction Intermediates

The elucidation of reaction pathways for indole (B1671886) derivatives often hinges on identifying and characterizing transient intermediates. In reactions involving substituted indole-3-carboxaldehydes, several key types of intermediates are proposed to play a crucial role.

For instance, in palladium-catalyzed C-H functionalization reactions, a widely accepted mechanism involves the formation of a palladium-indole complex. For an N-H indole, the reaction is believed to proceed through a concerted metalation-deprotonation pathway. This process involves the indole nitrogen atom coordinating to the palladium catalyst, which facilitates the deprotonation and subsequent metalation at a specific position on the indole ring. The resulting palladacycle is a critical intermediate that dictates the regiochemical outcome of the reaction.

In the context of electrophilic substitution reactions, which are characteristic of the electron-rich indole nucleus, the formation of a sigma complex, also known as an arenium ion, is a key mechanistic step. The incoming electrophile attacks the indole ring, leading to a resonance-stabilized carbocationic intermediate. The position of the methoxy (B1213986) group on the indole ring would significantly influence the stability of this intermediate and, consequently, the preferred site of attack.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are instrumental in understanding the factors that influence the speed of a chemical reaction and in substantiating proposed mechanisms. For reactions involving indole derivatives, kinetic analyses often focus on determining the order of the reaction with respect to each reactant and catalyst.

For example, in a palladium-catalyzed arylation of an indole derivative, the reaction rate may exhibit a first-order dependence on the concentration of the indole substrate, the aryl halide, and the palladium catalyst. Such findings would support a catalytic cycle where all three components are involved in the rate-determining step. Deviations from this simple kinetic profile can provide deeper insights into the mechanism, such as the formation of off-cycle catalyst resting states or the involvement of catalyst activation steps.

The electronic properties of substituents on the indole ring, such as a methoxy group, would have a pronounced effect on reaction rates. An electron-donating methoxy group would increase the electron density of the indole ring, generally accelerating the rate of electrophilic aromatic substitution reactions. Conversely, it might influence the rate of metal-catalyzed cross-coupling reactions by modulating the acidity of the N-H proton or the electron density at the carbon atom undergoing functionalization.

Catalytic Mechanisms in Synthetic Transformations

Catalysis is a cornerstone of modern organic synthesis, and a variety of catalytic systems have been developed for the functionalization of indoles. Understanding the intricate mechanisms of these catalytic cycles is essential for optimizing reaction conditions and developing new transformations.

A prominent example is the palladium-catalyzed direct C-H arylation of indoles. A plausible catalytic cycle for this transformation typically begins with the oxidative addition of an aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by coordination of the indole substrate and a concerted metalation-deprotonation step to form a palladacycle. Subsequent reductive elimination from this intermediate furnishes the arylated indole product and regenerates the palladium(0) catalyst, thus completing the cycle.

In some instances, the presence of an oxidant is required to facilitate the catalytic turnover. For example, in reactions proceeding through a Pd(II)/Pd(IV) cycle, the oxidant serves to reoxidize the palladium catalyst to its active state. The choice of ligand on the palladium catalyst is also critical, as it can influence the catalyst's stability, solubility, and reactivity, thereby impacting the efficiency of the catalytic process.

Advanced Research Applications of Methoxyindolecarboxaldehyde Derivatives

Utilization in Drug Discovery and Medicinal Chemistry Research

The inherent reactivity and structural features of 3-methoxy-3-indolecarboxaldehyde derivatives make them valuable starting materials and core structures in drug discovery and medicinal chemistry research.

Precursors for Bioactive Compound Synthesis

This compound and its analogues serve as crucial intermediates in the synthesis of a wide array of bioactive compounds. researchgate.netresearchgate.net The aldehyde functional group readily participates in various chemical transformations, including condensation reactions and cyclizations, allowing for the construction of complex molecular architectures. researchgate.net For instance, indole-3-carboxaldehyde (B46971) is a key starting material for the synthesis of indole (B1671886) alkaloids, a class of natural products with significant pharmaceutical applications, including anticancer, antiviral, and antimicrobial properties. nih.gov

The versatility of the indole-3-carboxaldehyde scaffold is further demonstrated by its use in creating diverse heterocyclic derivatives through C-C and C-N coupling reactions. researchgate.net Researchers have successfully synthesized novel compounds by reacting indole-3-carboxaldehyde with different aryl amines, leading to Schiff bases with potential antimicrobial and antifungal activities. researchgate.net

Development of Indole-Based Scaffolds for Target Identification

The indole ring system is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with multiple biological targets. nih.gov Derivatives of this compound are instrumental in the development of indole-based scaffolds for identifying and validating new drug targets. nih.govnih.gov These scaffolds can be systematically modified to create libraries of compounds that are then screened for their ability to bind to and modulate the activity of specific proteins. nih.gov

For example, indole derivatives have been investigated as potential anti-tubercular agents, with some compounds showing promising activity against Mycobacterium tuberculosis. nih.gov The development of indole-based scaffolds has also led to the discovery of potent inhibitors of various enzymes and receptors implicated in disease. nih.govnih.gov Furthermore, the structural similarities between indoles and indazoles have led to the exploration of indazole-3-carboxaldehyde derivatives as bioisosteres, resulting in the development of kinase inhibitors for cancer therapy. nih.gov

Modulation of Biological Pathways: An Academic Perspective

From an academic standpoint, derivatives of this compound are valuable tools for probing and modulating various biological pathways. The ability to synthesize a diverse range of analogues allows researchers to systematically investigate structure-activity relationships and understand how specific structural modifications influence biological outcomes. nih.govnih.gov

Indole alkaloids derived from 3-substituted indoles have been shown to possess a broad spectrum of biological activities, including anti-inflammatory and antioxidant effects. nih.gov These compounds can influence signaling cascades and metabolic pathways, providing insights into the complex molecular mechanisms that underpin cellular function and disease. nih.govnih.gov For instance, synthetic indole derivatives have been shown to inhibit the respiratory metabolism of multidrug-resistant Gram-positive bacteria, highlighting their potential to interfere with fundamental cellular processes. nih.gov

Research into Anti-Virulence Agents

In the face of rising antibiotic resistance, there is a growing interest in developing anti-virulence agents that disarm pathogens rather than killing them outright. Derivatives of this compound have emerged as promising candidates in this area of research. nih.govnih.gov

Research has shown that certain indole-based compounds can inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. nih.gov For example, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one demonstrated a low minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov By targeting virulence factors, these compounds can render bacteria more susceptible to the host's immune system and existing antibiotics.

Study of Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov Several studies have investigated the potential of this compound derivatives to induce apoptosis in cancer cells, making them valuable tools for cancer research. nih.gov

One study synthesized a series of novel (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-one derivatives and found that one compound, 4p, exhibited potent and selective cytotoxicity against prostate cancer cell lines. nih.gov Further investigation revealed that this compound induced apoptosis by arresting the cell cycle at the G2/M phase, activating caspase-3, increasing the expression of the pro-apoptotic protein Bax, and decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov Such studies provide valuable insights into the molecular mechanisms by which these compounds exert their anticancer effects and can inform the design of more effective chemotherapeutic agents. The induction of apoptosis by these derivatives often involves the mitochondrial pathway, characterized by mitochondrial depolarization and the release of pro-apoptotic factors. nih.govnih.gov

Research into Enzyme Inhibitors (e.g., COX, GSK-3)

Derivatives of this compound have been extensively studied as inhibitors of various enzymes, including cyclooxygenase (COX) and glycogen (B147801) synthase kinase-3 (GSK-3). nih.govnih.gov

COX Inhibitors: The COX enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and COX inhibitory activities. nih.gov One compound, S3, was found to be a selective COX-2 inhibitor with significant anti-inflammatory activity. nih.gov

GSK-3 Inhibitors: GSK-3 is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation has been linked to several diseases, including Alzheimer's disease, diabetes, and cancer. nih.govnih.gov Consequently, GSK-3 has emerged as an attractive therapeutic target. Researchers have developed various classes of small molecule GSK-3 inhibitors, with some indole derivatives showing promise. nih.govnih.gov For instance, oxindole (B195798) derivatives, which are analogs of indirubin, have been shown to have significant inhibitory potential towards GSK-3β. nih.gov Molecular docking studies have provided insights into the binding modes of these inhibitors within the ATP-binding pocket of GSK-3, aiding in the rational design of more potent and selective compounds. nih.govnih.gov

Applications in Materials Science Research

The unique structure of methoxyindolecarboxaldehyde derivatives makes them valuable precursors in the synthesis of novel materials with specialized functions.

Development of Functional Materials and Probes

Indole-3-carboxaldehyde and its derivatives are recognized as important intermediates for the creation of a wide range of heterocyclic compounds. ekb.eg The carbonyl group present in these molecules readily participates in C-C and C-N coupling reactions, as well as reduction reactions, making them versatile building blocks for more complex molecular architectures. ekb.eg This reactivity is harnessed in the synthesis of functional materials. While specific research on this compound is limited, the general class of indole aldehydes serves as a foundation for developing new materials. For instance, 6-Methoxy-1H-indole-3-carbaldehyde is commercially available as a building block for various chemical syntheses, indicating its utility in constructing larger, functional molecules. chemicalbook.com

Fluorescent Dyes and Imaging Agents Research

The indole scaffold is a component of many fluorescent molecules. While direct research on the fluorescence of this compound is not widely published, related indole derivatives are known to be part of fluorescent probes. For example, carbocyanine dyes, which sometimes incorporate indole-like heterocyclic structures, are used as fluorescent probes to measure cell membrane potential. nih.gov The potential for methoxyindolecarboxaldehyde derivatives to be developed into fluorescent dyes and imaging agents is an active area of research, building on the known properties of the indole core.

Agrochemical Research Applications

In the field of agriculture, methoxyindolecarboxaldehyde derivatives are studied for their potential as new agrochemicals and for their natural role in plant protection.

Precursors for Agrochemical Development

Indole-3-carboxaldehyde compounds are considered important intermediates in the industrial synthesis of products for the medicine and pesticide industries. google.com Synthetic methods are being developed to produce these compounds efficiently, such as one-pot reactions that are scalable for industrial production. google.com The synthesis of various substituted indole-3-carboxaldehyde derivatives, including those with methoxy (B1213986) groups, provides a library of precursor molecules for developing new agrochemicals. google.com The reactivity of the aldehyde group allows for the creation of a diverse range of derivative compounds, such as thiosemicarbazones, which have been investigated for various biological activities. aku.edu.tr

Study of Plant Defense Mechanisms and Phytoalexin Activity

Indolic secondary metabolites are crucial for the defense of cruciferous plants against pathogens. nih.govresearchgate.net Plants like Arabidopsis thaliana produce derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) as part of their defense response. nih.govresearchgate.net These compounds, known as phytoalexins, are synthesized when the plant is under attack by pathogens. nih.govresearchgate.net

Research has shown that upon treatment with silver nitrate (B79036) (a stress inducer), the accumulation of ICHO and ICOOH derivatives in Arabidopsis leaves is comparable to that of the well-known phytoalexin, camalexin (B168466). nih.govnih.gov This suggests a significant role for these indole aldehydes in induced chemical defense. Specific derivatives, such as glucose conjugates of 5-hydroxyindole-3-carbaldehyde, have been identified in these defense responses. nih.gov Furthermore, 1-methoxy-1H-indole-3-carbaldehyde has been identified in Brassica oleracea and Arabidopsis thaliana, highlighting its natural occurrence and likely role in plant defense. nih.gov The oxime of 1-methoxyindole-3-carboxaldehyde is a key intermediate in the synthesis of other indole phytoalexins that possess antimicrobial properties. nih.gov

| Compound | Application/Role | Key Research Finding |

| 6-Methoxy-1H-indole-3-carbaldehyde | Precursor for functional materials | Utilized as a building block in chemical synthesis. chemicalbook.com |

| Indole-3-carboxaldehyde Derivatives | Precursors for agrochemicals | Serve as intermediates for pesticides; scalable synthesis methods are in development. google.com |

| Indole-3-carbaldehyde (ICHO) Derivatives | Phytoalexins in plant defense | Accumulate in plants under stress, playing a role in chemical defense against pathogens. nih.govresearchgate.netnih.gov |

| 1-methoxy-1H-indole-3-carbaldehyde | Natural Phytoalexin | Identified in Brassica oleracea and Arabidopsis thaliana. nih.gov |

| 1-methoxyindole-3-carboxaldehyde oxime | Intermediate in phytoalexin synthesis | Key precursor for cruciferous phytoalexins with antimicrobial activity. nih.gov |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-Methoxy-3-indolecarboxaldehyde, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis of this compound typically involves multi-step pathways common to indole derivatives. For example, esterification of precursor carboxylic acids (e.g., 5-methoxyindole-3-carboxylic acid) using methanol and sulfuric acid as a catalyst, followed by oxidation or substitution reactions to introduce the aldehyde group. Key parameters include temperature control (60–80°C for esterification), solvent selection (polar aprotic solvents for substitution), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are primary tools for structural confirmation. For example, ¹H NMR can distinguish the aldehyde proton (~9.8–10.2 ppm) and methoxy group (~3.8–4.0 ppm). Discrepancies in spectral data (e.g., unexpected coupling patterns) may arise from tautomerism or impurities; cross-validation with computational methods (DFT-based chemical shift predictions) or 2D NMR (COSY, HSQC) is recommended .

Q. What are the common chemical modifications of this compound, and how do substituents influence reactivity?

- Methodological Answer : The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions), while the methoxy group can be demethylated (via BBr₃) to a hydroxyl group for further functionalization. Substituents on the indole ring (e.g., electron-withdrawing groups) may reduce electrophilicity at the aldehyde, requiring harsher conditions for reactions. Reaction progress is monitored via TLC or HPLC .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis of this compound to improve scalability and purity?

- Methodological Answer : Continuous flow reactors enhance yield and reduce side reactions in large-scale synthesis. For example, a two-step flow system could integrate esterification and oxidation, with in-line purification via scavenger resins. Purity (>98%) is achievable using fractional crystallization with ethanol/water mixtures, validated by HPLC-UV (λ = 254 nm) .

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer assays (e.g., varying IC₅₀ values) may stem from differences in cell lines or assay conditions. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and structure-activity relationship (SAR) studies using isosteric replacements (e.g., replacing methoxy with ethoxy) can clarify mechanistic contributions. Computational docking (e.g., AutoDock Vina) may predict binding affinities to target proteins .

Q. How does the electronic environment of this compound influence its reactivity in photochemical applications?

- Methodological Answer : The methoxy group’s electron-donating effect increases the indole ring’s electron density, enhancing photoinduced charge-transfer properties. Time-Resolved Fluorescence Spectroscopy and Cyclic Voltammetry can quantify excited-state behavior. For instance, a redox potential of −1.2 V (vs. SCE) suggests suitability as a photosensitizer in organic photovoltaics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.